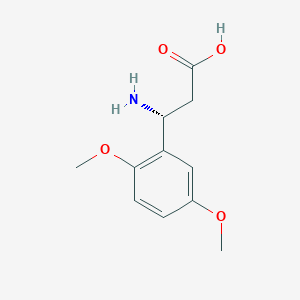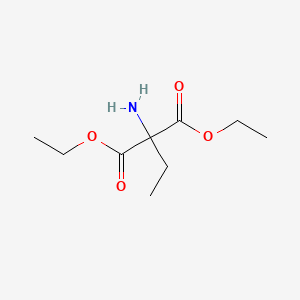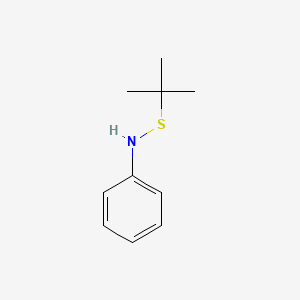
S-(tert-Butyl)-N-phenylthiohydroxylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
S-(tert-Butyl)-N-phenylthiohydroxylamine: is an organic compound characterized by the presence of a tert-butyl group, a phenyl group, and a thiohydroxylamine functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of S-(tert-Butyl)-N-phenylthiohydroxylamine typically involves the reaction of tert-butylamine with phenyl isothiocyanate, followed by hydrolysis. The reaction conditions often require a solvent such as dichloromethane and a catalyst like anhydrous magnesium sulfate . The reaction proceeds under mild conditions, ensuring high yields and purity of the product.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to consistent product quality and higher efficiency .
Análisis De Reacciones Químicas
Types of Reactions: S-(tert-Butyl)-N-phenylthiohydroxylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into corresponding amines or thiols.
Substitution: It can participate in nucleophilic substitution reactions, particularly SN1 reactions, due to the presence of the tert-butyl group.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.
Substitution: Strong nucleophiles such as sodium methoxide or potassium tert-butoxide are often employed.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and thiols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
S-(tert-Butyl)-N-phenylthiohydroxylamine has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of S-(tert-Butyl)-N-phenylthiohydroxylamine involves its interaction with molecular targets such as enzymes and proteins. The compound can inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. This interaction can affect various biochemical pathways, leading to its observed biological effects .
Comparación Con Compuestos Similares
- tert-Butyl thioacetate
- tert-Butyl bromoacetate
- tert-Butyl hydroperoxide
Comparison: S-(tert-Butyl)-N-phenylthiohydroxylamine is unique due to the presence of both a tert-butyl group and a phenyl group, which confer distinct chemical properties. Compared to similar compounds, it exhibits higher stability and reactivity in certain reactions, making it a valuable reagent in organic synthesis .
Propiedades
Fórmula molecular |
C10H15NS |
|---|---|
Peso molecular |
181.30 g/mol |
Nombre IUPAC |
N-tert-butylsulfanylaniline |
InChI |
InChI=1S/C10H15NS/c1-10(2,3)12-11-9-7-5-4-6-8-9/h4-8,11H,1-3H3 |
Clave InChI |
OIZFIONJEDBECA-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)SNC1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-dibenzothiophene](/img/structure/B12828273.png)
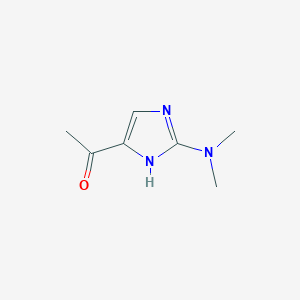
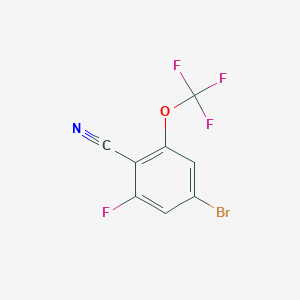
![2-Isopropoxy-1-methyl-1H-benzo[d]imidazole](/img/structure/B12828297.png)
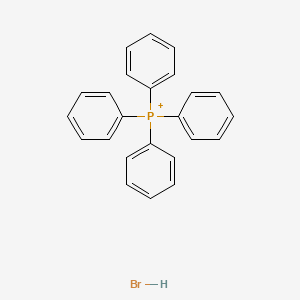
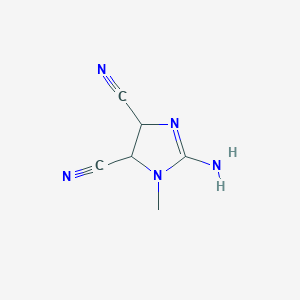
![2-Amino-1-(1H-benzo[d]imidazol-2-yl)ethanol](/img/structure/B12828310.png)
![Bicyclo[2.2.1]heptane-2,6-diol](/img/structure/B12828313.png)
![(R)-3-(4-((2-Amino-1-methyl-1H-benzo[d]imidazol-4-yl)oxy)-3,5-dimethoxybenzamido)-2-(((benzyloxy)carbonyl)amino)propanoic acid](/img/structure/B12828316.png)
![4-Methoxypyrazolo[1,5-a]pyridine-3-carbohydrazide](/img/structure/B12828321.png)


